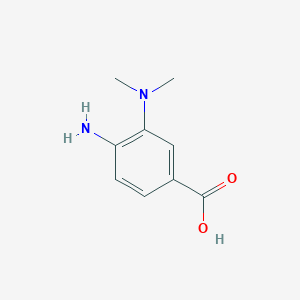
4-Amino-3-(dimethylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(dimethylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids. It is characterized by the presence of both an amino group and a dimethylamino group attached to a benzene ring, along with a carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(dimethylamino)benzoic acid typically involves the nitration of 3-(dimethylamino)benzoic acid followed by reduction. The nitration process introduces a nitro group to the benzene ring, which is subsequently reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of the nitro compound using palladium on carbon as a catalyst. This method ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-(dimethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted benzoic acids, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Amino-3-(dimethylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an inhibitor of ultraviolet-mediated damage to skin.
Medicine: It is explored for its potential therapeutic applications, including its use in sunscreen formulations to protect against UV radiation.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and cosmetics.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-(dimethylamino)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of folate, which is essential for DNA synthesis and repair.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid:
N,N-Dimethyl-4-aminobenzoic acid: Similar in structure but with different functional groups attached to the benzene ring.
Uniqueness
4-Amino-3-(dimethylamino)benzoic acid is unique due to the presence of both an amino group and a dimethylamino group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
4-amino-3-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-5-6(9(12)13)3-4-7(8)10/h3-5H,10H2,1-2H3,(H,12,13) |
Clave InChI |
OUPPBZSJFBJGFK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC(=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



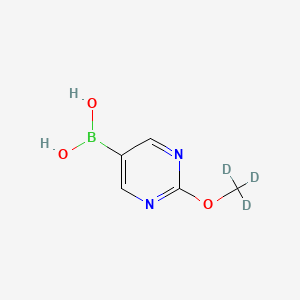
![(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15051731.png)
![[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051732.png)

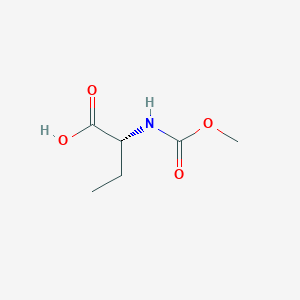
![3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051748.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15051752.png)


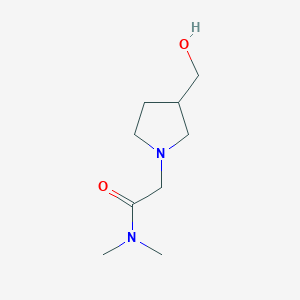
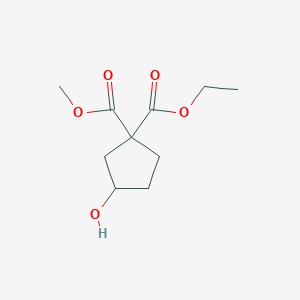
![[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051797.png)
